molecular formula C11H10N2O2 B1344710 2-Benzylpyrimidine-4,6-diol CAS No. 3740-83-8

2-Benzylpyrimidine-4,6-diol

Cat. No. B1344710
CAS RN: 3740-83-8
M. Wt: 202.21 g/mol
InChI Key: GOLXNPRSAZFLNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel GRP84 agonists based on a high-throughput screening (HTS) hit 1 . 6-Nonylpyridine-2,4-diol was identified as the most potent agonist of GPR84 reported so far, with an EC 50 of 0.189 nM .


Molecular Structure Analysis

The molecular formula of 2-Benzylpyrimidine-4,6-diol is C11H10N2O2. The molecular weight is 202.21 g/mol.


Chemical Reactions Analysis

A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel GRP84 agonists based on a high-throughput screening (HTS) hit 1 . 6-Nonylpyridine-2,4-diol was identified as the most potent agonist of GPR84 reported so far, with an EC 50 of 0.189 nM .


Physical And Chemical Properties Analysis

The molecular formula of 2-Benzylpyrimidine-4,6-diol is C11H10N2O2. The molecular weight is 202.21 g/mol.

Scientific Research Applications

GPR84 Agonists

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel GRP84 agonists . These compounds are used to study the physiological functions of GPR84, a receptor that plays a crucial role in immune response and inflammation .
  • Methods of Application : The compounds were synthesized based on a high-throughput screening (HTS) hit . The most potent agonist identified was 6-Nonylpyridine-2,4-diol, with an EC50 of 0.189 nM .
  • Results : The synthesized compounds were found to be potent GPR84 agonists, providing valuable tools for studying the physiological functions of GPR84 .

Medium-chain Fatty Acid-sensing Receptor GPR84

  • Scientific Field : Structural Biology
  • Application Summary : The medium-chain fatty acid-sensing receptor GPR84, which is predominantly expressed in immune cells, plays important roles in inflammation, fibrosis, and metabolism . Understanding the structure and function of GPR84 could improve our understanding of ligand recognition, receptor activation, and Gαi-coupling of GPR84 .
  • Methods of Application : Cryo-electron microscopy (cryo-EM) structures of Gαi protein-coupled human GPR84 bound to a synthetic lipid-mimetic ligand, LY237, or a putative endogenous ligand, a medium-chain fatty acid (MCFA) 3-hydroxy lauric acid (3-OH-C12), were presented .
  • Results : The structures revealed a unique hydrophobic nonane tail-contacting patch, which forms a blocking wall to select MCFA-like agonists with the correct length . The structures also identified the structural features in GPR84 that coordinate the polar ends of LY237 and 3-OH-C12 .

Future Directions

The future directions of 2-Benzylpyrimidine-4,6-diol research could involve further exploration of its potential applications in scientific research. Additionally, more studies are needed to understand its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

2-benzyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-7-11(15)13-9(12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLXNPRSAZFLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylpyrimidine-4,6-diol

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